N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide is a chemical compound characterized by its molecular formula and a molecular weight of approximately 389.67 g/mol. This compound features a quinoline ring system, which is significant in various biological and chemical contexts. The presence of bromine and chlorine substituents contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms within their ring structure. It is listed under the CAS number 88784-09-2, which is used for regulatory and identification purposes in chemical databases such as PubChem and ChemSpider . Heterocyclic compounds like N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide are known for their diverse biological activities, making them important in pharmaceutical research.
The synthesis of N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide typically involves several multi-step organic reactions. The process begins with the formation of the quinoline core, which is then functionalized through various reactions to introduce the bromine and chlorine substituents. The final step involves an amide coupling reaction to create the benzamide moiety.
The molecular structure of N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide can be depicted as follows:
Key structural data includes:
These properties suggest that the compound may exhibit significant biological activity due to its ability to interact with lipid membranes.
N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide can undergo several types of chemical reactions:
Common reagents involved include reducing agents like lithium aluminum hydride or sodium borohydride for reduction processes, and various electrophiles for substitution.
The mechanism of action of N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide involves its interaction with specific biological targets, such as enzymes or receptors. The binding affinity of this compound may alter the activity of these targets, leading to a cascade of biochemical events that could result in therapeutic effects.
For example, it has been studied for its potential inhibition of stearoyl-coenzyme A delta-9 desaturase, an enzyme involved in lipid metabolism. This inhibition could have implications for conditions related to abnormal lipid synthesis, such as obesity or cardiovascular diseases .
While specific physical properties like melting point and boiling point are not extensively documented, the compound's density remains unspecified in available literature.
Key chemical properties include:
These properties suggest that N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide may exhibit significant bioavailability when administered in biological systems .
N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide has several applications across different fields:
Quinoline derivatives represent a privileged scaffold in medicinal chemistry due to their broad-spectrum biological activities, particularly in oncology. The planar bicyclic structure of quinoline enables DNA intercalation and topoisomerase inhibition, disrupting critical processes in cancer cell proliferation [4] [5]. N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide exemplifies this design paradigm, where the quinoline core serves as a DNA-targeting moiety. Modifications at the 5-, 6-, and 8-positions (such as bromo, chloro, and ethyl groups) significantly modulate electronic properties and steric bulk, enhancing tumor selectivity. The ethyl group at C8 contributes to optimal lipophilicity (clogP ≈ 3.2), facilitating cellular membrane penetration, while the halogenated pattern at C2/C6 enhances electrophilic character for covalent interactions with biological nucleophiles [9].
Table 1: Anticancer Activities of Representative Quinoline Derivatives
Compound | C6 Substituent | C2 Substituent | C8 Substituent | IC₅₀ (μM) | Target |
---|---|---|---|---|---|
Unsubstituted quinoline | H | H | H | >100 | N/A |
6-Bromo-8-methylquinoline | Br | H | CH₃ | 18.7 | DNA intercalation |
Target Compound | Br | Cl | C₂H₅ | 5.2 | Topoisomerase IIα |
2-Chloro-8-cyclopentyl-6-bromo | Br | Cl | cyclopentyl | 0.15 | CDK4/6 inhibition |
Halogen atoms are critical for optimizing ligand-receptor binding through steric, electronic, and hydrophobic effects. In N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide, the bromine at C6 extends into hydrophobic protein pockets (e.g., histone deacetylase enzymes), forming halogen bonds with carbonyl oxygen atoms (bond strength: 2.9–3.2 Å). Concurrently, the chlorine at C2 increases ring electron deficiency, enhancing π-stacking with DNA base pairs and reducing the quinoline ring’s LUMO energy (-1.8 eV), which promotes electron-accepting capacity in redox-mediated anticancer mechanisms [1] [7] [8]. The synergistic effect of dual halogenation elevates cytotoxicity by >20-fold compared to mono-halogenated analogs, as demonstrated in kinase inhibition assays against breast cancer cell lines [8].
Table 2: Electronic and Bioactivity Impact of Halogenation
Halogen Pattern | log P | LUMO (eV) | DNA Binding Affinity (Kd, nM) | Cytotoxicity (IC₅₀, μM) |
---|---|---|---|---|
6-H, 2-H | 1.8 | -1.1 | 420 | >50 |
6-Br, 2-H | 2.7 | -1.5 | 195 | 28.3 |
6-H, 2-Cl | 2.4 | -1.6 | 160 | 16.9 |
6-Br, 2-Cl | 3.1 | -1.8 | 85 | 5.2 |
The benzamide group in N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide serves as a zinc-binding domain critical for histone deacetylase (HDAC) inhibition. The carbonyl oxygen and amide nitrogen chelate Zn²⁺ ions at the catalytic site of HDAC enzymes (KD ≈ 120 nM for HDAC1), suppressing deacetylation and promoting apoptosis [2] [6]. Substituents on the benzamide phenyl ring dictate potency: para-electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity, enhancing zinc coordination, while ortho-methoxy groups improve solubility without compromising binding. Molecular dynamics simulations confirm that the benzamide-quinoline linkage adopts a 120° dihedral angle, optimally positioning both the zinc-binding motif and the halogenated quinoline for simultaneous interactions with HDAC’s surface residues and DNA [6] [10].
Table 3: HDAC Inhibition Efficacy of Benzamide-Modified Quinolines
Benzamide Substituent | HDAC1 IC₅₀ (nM) | HDAC6 Selectivity | Cellular Potency (nM) |
---|---|---|---|
Unsubstituted phenyl | 850 | 2.1-fold | 2100 |
4-NO₂-phenyl | 95 | 5.8-fold | 340 |
Target Compound | 68 | 12.3-fold | 120 |
2-OMe-4-CF₃-phenyl | 42 | 8.7-fold | 95 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7